molecular formula C11H20O B2844340 1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers CAS No. 1481994-03-9

1-(4-propylcyclohexyl)ethan-1-one, Mixture of diastereomers

Cat. No. B2844340
M. Wt: 168.28
InChI Key: SFVZBHCCXJGAEM-UHFFFAOYSA-N
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Description

1-(4-propylcyclohexyl)ethan-1-one is a chemical compound with the CAS Number: 1481994-03-9 . It has a molecular weight of 168.28 and is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(4-propylcyclohexyl)ethan-1-one can be represented by the InChI code: 1S/C11H20O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h10-11H,3-8H2,1-2H3 . This indicates that the molecule consists of a cyclohexyl group substituted with a propyl group at the 4-position, and an ethanone group attached to the cyclohexyl ring.


Physical And Chemical Properties Analysis

1-(4-propylcyclohexyl)ethan-1-one is a liquid at room temperature . It has a molecular weight of 168.28 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Structure Characterization and Thermal Stability

Diastereomers have been studied for their structure characterization and thermal stabilities, as seen in research on brominated flame retardants. For instance, the thermal sensitivity of certain diastereomers allows them to easily interconvert at specific temperatures, which is critical for understanding their behavior in various conditions (Arsenault et al., 2008).

Separation and Isolation Techniques

The separation of diastereoisomeric mixtures into their individual isomers is a significant area of study, demonstrating methods such as counter-current distribution to achieve high yields of isolated isomers (Lemiére et al., 2010). Such techniques are crucial for the purification of specific diastereomers for further research and application.

Stereoselective Synthesis

Research on diastereomers also includes the stereoselective synthesis of complex molecules, which is essential for creating substances with desired biological or chemical properties. For example, the cyclohexenylboration of aldehydes and ketones with specific reagents can produce allylborane as essentially a single diastereomer, highlighting the precision achievable in synthetic chemistry (González et al., 2015).

Environmental Implications

The identification and characterization of diastereomers in environmental samples, such as the detection of novel brominated flame retardants in Arctic beluga, underline the environmental relevance of studying these compounds. This research provides insights into the persistence and transformation of chemical pollutants in nature (Tomy et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(4-propylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVZBHCCXJGAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylcyclohexyl)ethan-1-one

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